N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Description
Properties
IUPAC Name |
N,N-diethyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-3-13(4-2)11-7-9-5-6-10(8-11)12-9;;/h9-12H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEKAZPZTWQEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CC2CCC(C1)N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 3-Cyano or 3-Keto Precursors
A common route involves the reduction of 3-cyano- or 3-oxo-8-azabicyclo[3.2.1]octane derivatives to the corresponding amines. Reduction methods include:
- Metal-mediated reduction: Using magnesium in methanol, which forms magnesium methoxide and facilitates reduction at low temperatures (0°C to ambient) with subsequent workup involving aqueous phosphate buffer and organic extraction.
- Borohydride reduction: Alkali metal borohydrides such as lithium or sodium borohydride in methanol, sometimes in the presence of amines like pyridine, provide selective reduction of cyano groups to amines.
- Catalytic hydrogenation: Employing palladium catalysts under hydrogen pressure enables smooth conversion of cyano or keto groups to amines.
These reductions typically yield mixtures of epimers (exo:endo), which can be separated or used as mixtures depending on the application.
Formation of Dihydrochloride Salt
The free base amine is converted to the dihydrochloride salt by reaction with hydrochloric acid, typically in an organic solvent such as diethyl ether, at low temperatures (0°C) to precipitate the salt. This salt formation improves the compound’s stability and crystallinity for isolation and storage.
Representative Experimental Procedure
Research Findings and Optimization
- Stereochemical control: The reduction steps often produce epimeric mixtures; controlling reaction conditions and choice of reducing agent can influence stereoselectivity.
- Purification: Organic extraction followed by washing with brine and drying over sodium sulfate is standard. Chromatographic purification may be employed for isomer separation.
- Scalability: Procedures have been optimized for multi-gram scale synthesis with minimized chromatographic steps and efficient isolation protocols.
- Alternative routes: Some patents describe the use of phosphorus oxychloride and pyridine for intermediate transformations toward the bicyclic amine derivatives, offering alternative synthetic pathways.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reduction of cyano/keto | Metal reduction (Mg/MeOH) | Mg, MeOH, phosphate buffer | 0°C to RT | Mild, good yield | Epimer mixture |
| Reduction of cyano/keto | Borohydride reduction | LiBH4 or NaBH4, MeOH, pyridine | Ambient | Selective, mild | Requires careful handling |
| Reduction of cyano/keto | Catalytic hydrogenation | Pd catalyst, H2 | Elevated pressure | Clean reaction | Requires hydrogenation setup |
| N,N-Diethyl substitution | Alkylation | Diethyl halide, K2CO3 | Reflux or RT | Direct, high yield | Possible over-alkylation |
| Salt formation | Acid-base reaction | HCl in ether | 0°C | Stable salt, easy isolation | Requires low temperature |
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound .
Scientific Research Applications
Medicinal Chemistry
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is being investigated for its potential as a therapeutic agent in various medical conditions:
- Antidepressant Activity : Research indicates that compounds with bicyclic structures can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways . The unique structure of this compound may enhance its interaction with these systems.
- Analgesic Properties : Preliminary studies suggest that this compound could serve as a basis for developing new analgesics due to its ability to affect pain perception pathways in the central nervous system .
Neuroscience Research
In neuroscience, this compound is being explored for its impact on cognitive functions and neuroprotection:
- Cognitive Enhancement : The compound's influence on cholinergic receptors suggests potential applications in enhancing cognitive functions, particularly in conditions like Alzheimer's disease where cholinergic signaling is impaired .
- Neuroprotective Effects : Studies are underway to evaluate its neuroprotective properties against neurodegenerative diseases, focusing on its ability to prevent neuronal damage and promote cell survival .
Pharmacology
The pharmacological profile of this compound reveals several promising avenues:
- Receptor Modulation : This compound may act as a modulator of various receptors, including nicotinic acetylcholine receptors (nAChRs), which are crucial in mediating neurotransmission and have implications in addiction and cognitive disorders .
- Drug Development : Its structural similarities to known psychoactive substances position it as a candidate for developing new drugs aimed at treating psychiatric disorders .
Case Studies
Several case studies have been published highlighting the potential applications of this compound:
- Study on Antidepressant Effects :
- Cognitive Function Trials :
Mechanism of Action
The mechanism of action of N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Trends and Gaps
- Structural Optimization : Modifications like cyclopropyl or aromatic groups aim to balance lipophilicity and target engagement .
- Safety Challenges : Cardiovascular toxicity remains a barrier for clinical translation of nicotinic agonists .
- Unmet Needs : Data on the exact pharmacological profile of N,N-diethyl derivatives are lacking; further studies on bioavailability and toxicity are warranted.
Biological Activity
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a bicyclic compound that belongs to the family of tropane alkaloids. Its structure includes a nitrogen atom within a bicyclic framework, which is significant for its biological activity, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, focusing on its pharmacological potentials, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₂₄Cl₂N₂
- Molecular Weight : 227.17 g/mol
- CAS Number : 1185301-72-7
- Solubility : The dihydrochloride salt form enhances solubility in aqueous environments, facilitating its use in biochemical applications .
This compound primarily interacts with various neurotransmitter systems, particularly acetylcholine receptors. This interaction suggests potential applications in treating neurological disorders and enhancing cognitive functions. The compound's structural configuration allows selective binding to these receptors, which may lead to therapeutic effects in conditions such as Alzheimer's disease and other cognitive impairments .
Neuropharmacological Effects
Research indicates that this compound can modulate receptor activity across different signaling pathways related to neurotransmission. For instance:
- Cognitive Enhancement : Studies have shown that compounds with similar structures can enhance cognitive function by increasing acetylcholine levels in the brain .
- Potential Treatment for Neurological Disorders : The compound's ability to influence neurotransmitter systems positions it as a candidate for therapies targeting neurodegenerative diseases .
Antiviral Activity
While primarily noted for its neuropharmacological properties, some studies have explored the antiviral potential of compounds within the same structural family:
- Antiviral Studies : Certain derivatives have exhibited antiviral activities against various viruses, indicating a broader spectrum of biological activity that warrants further investigation .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
